3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester 3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17941053
InChI: InChI=1S/C13H13NO3S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6,15H,14H2,1-2H3
SMILES:
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol

3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC17941053

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylic acid methyl ester -

Specification

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
IUPAC Name methyl 3-amino-5-(4-hydroxyphenyl)-4-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C13H13NO3S/c1-7-10(14)12(13(16)17-2)18-11(7)8-3-5-9(15)6-4-8/h3-6,15H,14H2,1-2H3
Standard InChI Key UHZRMYVPOCSLDS-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)O

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure features a thiophene ring substituted at positions 2, 3, 4, and 5. Key substituents include:

  • Position 2: A methyl ester (–COOCH₃), enhancing electrophilicity and enabling participation in nucleophilic acyl substitution reactions.

  • Position 3: A primary amine (–NH₂), offering sites for hydrogen bonding and subsequent derivatization.

  • Position 4: A methyl group (–CH₃), contributing steric bulk and modulating electronic effects.

  • Position 5: A 4-hydroxyphenyl group (–C₆H₄OH), introducing aromaticity and potential for π-π interactions or antioxidant activity .

Theoretical molecular properties derived from analogous compounds suggest a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 289.34 g/mol. The presence of polar groups (ester, amine, phenol) implies moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), with limited aqueous solubility .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of this compound is reported, convergent approaches from related thiophene esters provide a framework:

Thiophene Core Formation

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, could be adapted. For example, cyclocondensation of a ketone (e.g., methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate) with elemental sulfur and a nitrile source in the presence of a base (e.g., morpholine) yields 3-aminothiophene intermediates .

Esterification

Methyl esterification is typically achieved via Fischer esterification or reaction with methyl iodide in the presence of a base. For instance, treatment of the carboxylic acid precursor with methanol and catalytic sulfuric acid under reflux conditions yields the methyl ester .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions, such as temperature and catalyst loading .

  • Protection of Functional Groups: The phenolic –OH group may necessitate protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions .

Physicochemical Properties

Experimental data for this specific compound are sparse, but extrapolations from analogous structures suggest:

PropertyValue/DescriptionSource Analogue
Melting Point180–185°C (decomposes)
LogP (Octanol-Water)~2.1 (moderate lipophilicity)
UV-Vis λmax270–280 nm (aryl π→π* transition)
Solubility5–10 mg/mL in DMSO

The compound’s infrared (IR) spectrum would likely show characteristic bands for:

  • N–H stretch (3300–3500 cm⁻¹)

  • C=O ester (1700–1750 cm⁻¹)

  • O–H (phenol, broad ~3200 cm⁻¹) .

Applications in Materials Science

Thiophene derivatives are pivotal in organic electronics. The 4-hydroxyphenyl group’s electron-donating capacity could enhance charge transport in organic field-effect transistors (OFETs). Methyl ester derivatives have been employed as intermediates in conductive polymer synthesis, suggesting utility in photovoltaics or OLEDs .

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